molecular formula C19H19N3O3S B5304088 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

Cat. No. B5304088
M. Wt: 369.4 g/mol
InChI Key: VAVTUMQGNHYYDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide, also known as FMeBTCP, is a synthetic compound that has gained attention in scientific research due to its potential in medicinal chemistry. FMeBTCP is a piperidine derivative that belongs to the class of benzothiazole compounds. It has been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs.

Mechanism of Action

The mechanism of action of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is not fully understood. However, it is believed to act by inhibiting the activity of various enzymes, such as COX-2 and LOX, which are involved in the inflammatory response. 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has also been found to induce apoptosis in cancer cells by activating various signaling pathways.
Biochemical and physiological effects:
1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), in vitro and in vivo. 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has also been found to reduce oxidative stress and lipid peroxidation in various tissues. In addition, 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been found to inhibit the growth and proliferation of cancer cells, both in vitro and in vivo.

Advantages and Limitations for Lab Experiments

1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It has also been found to exhibit significant biological activity, making it a promising candidate for the development of new drugs. However, 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide also has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, the mechanism of action of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for the study of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide. One area of research could focus on the development of new drugs based on the structure of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide. Another area of research could focus on the optimization of the synthesis method to improve the yield and purity of the compound. Additionally, future research could investigate the mechanism of action of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide in more detail, to better understand its effects on various biological systems. Finally, future research could investigate the potential of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide for the treatment of various diseases, such as cancer and inflammation.

Synthesis Methods

The synthesis of 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide involves the reaction of 2-aminobenzothiazole with furoyl chloride and 4-methylpiperidine-4-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a base catalyst, such as triethylamine. The resulting product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and antitumor properties. 1-(2-furoyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide has been shown to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the inflammatory response. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

1-(furan-2-carbonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-12-4-2-6-15-16(12)20-19(26-15)21-17(23)13-7-9-22(10-8-13)18(24)14-5-3-11-25-14/h2-6,11,13H,7-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVTUMQGNHYYDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(furan-2-ylcarbonyl)-N-(4-methyl-1,3-benzothiazol-2-yl)piperidine-4-carboxamide

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